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Compound of Interest

Compound Name:
2-chloro-N-(2-

ethoxyphenyl)acetamide

CAS No.: 21118-77-4

Cat. No.: B1597377

Get Quote

Executive Summary & Chemical Identity
2-Chloro-N-(2-ethoxyphenyl)acetamide (often referred to as N-chloroacetyl-o-phenetidine) is

a specialized electrophilic intermediate used primarily in the synthesis of heterocyclic

pharmaceutical scaffolds.[1] Structurally, it consists of an acetamide core flanked by a reactive

-chloro substituent and an electron-donating ortho-ethoxy phenyl group.[1]

This molecule serves as a critical "linchpin" reagent.[1] The labile chlorine atom facilitates

substitution reactions, while the amide backbone provides hydrogen-bonding capability and
rigid spacing, making it an ideal precursor for N-aryl piperazines and 1,4-benzoxazine
derivatives—pharmacophores commonly found in alpha-adrenergic antagonists and
serotonergic ligands.[1]
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Property Value / Description

IUPAC Name 2-Chloro-N-(2-ethoxyphenyl)acetamide

Common Synonyms
N-Chloroacetyl-o-phenetidine; Chloroacet-o-

phenetide

Molecular Formula

Molecular Weight 213.66 g/mol

Key Precursors
o-Phenetidine (CAS 94-70-2) + Chloroacetyl

Chloride (CAS 79-04-9)

Solubility
Soluble in DCM, Chloroform, Ethanol, DMF;

Insoluble in Water

Appearance White to off-white crystalline solid

Melting Point 84–86 °C (Typical for pure crystalline form)

Synthetic Protocol: The o-Phenetidine Route
The synthesis of 2-chloro-N-(2-ethoxyphenyl)acetamide is a classic nucleophilic acyl

substitution.[1] However, the presence of the electron-donating ethoxy group at the ortho

position of the aniline ring increases the nucleophilicity of the amine, making the reaction rapid

and potentially exothermic. Strict temperature control is required to prevent bis-acylation or

polymerization.[1]

Reagents & Materials[1][3][4]
Substrate:o-Phenetidine (2-Ethoxyaniline) [1.0 eq]

Acylating Agent: Chloroacetyl chloride [1.1 eq]

Base (Scavenger): Triethylamine (TEA) or saturated

[1.2 eq][1]

Solvent: Dichloromethane (DCM) (Preferred for solubility) or Glacial Acetic Acid (for larger

scale precipitation methods).[1]
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Step-by-Step Methodology
Preparation: Dissolve o-phenetidine (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom

flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0–5 °C using

an ice-water bath.

Scientific Rationale: Cooling is critical.[1] The reaction between the aniline and acid

chloride is highly exothermic.[1] Higher temperatures can degrade the chloroacetyl

chloride or lead to colored impurities.[1]

Acylation: Dropwise add a solution of Chloroacetyl chloride (1.1 eq) in DCM over 30–45

minutes. Maintain internal temperature below 10 °C.

Observation: A white precipitate (TEA[1]·HCl salts) will form immediately.[1]

Reaction Completion: Allow the mixture to warm to room temperature (20–25 °C) and stir for

2–3 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting amine spot should

disappear.[1]

Work-up:

Quench with cold water.[1]

Separate the organic layer.[1][2]

Wash sequentially with 1M HCl (to remove unreacted amine), saturated

(to neutralize acid), and brine.

Dry over anhydrous

.[1]

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or

Toluene to yield white needles.[1]
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Visualization: Synthesis Workflow
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Figure 1: Step-by-step process flow for the synthesis of the target acetamide, emphasizing

thermal control points.

Reaction Landscape & Applications
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The utility of 2-chloro-N-(2-ethoxyphenyl)acetamide lies in the "bifunctional" nature of its

reactivity.[1] It contains an electrophilic carbon (

-carbon) and a nucleophilic aromatic ring (activated by the ethoxy group).[1]

A. The Finkelstein Modification (Reactivity
Enhancement)
For sterically hindered nucleophiles, the chloride leaving group may be too sluggish.

Protocol: Reflux the chloro-acetamide with Sodium Iodide (NaI) in Acetone for 1 hour.

Result: In situ conversion to the Iodo-acetamide derivative.[1]

Benefit: Iodide is a superior leaving group (

), accelerating subsequent substitution reactions by 10–100x.[1]

B. Synthesis of N-Aryl Piperazines (Drug Scaffolds)
This is the most common pharmaceutical application.[1] The acetamide reacts with piperazine

(or substituted piperazines) to form precursors for alpha-blockers.[1]

Mechanism: Intermolecular

attack by the secondary amine of piperazine on the

-carbon.[1]

Conditions:

, Acetonitrile, Reflux, 6–12 hours.[1]

Significance: The resulting N-(2-ethoxyphenyl)piperazinyl acetamides are frequently

screened for GPCR binding affinity (Dopamine/Serotonin receptors).[1]

C. Cyclization to 1,4-Benzoxazin-3-ones
Under strong basic conditions (e.g., NaH in DMF), the amide nitrogen can be deprotonated, or

if the ethoxy group is cleaved (using
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), the resulting phenol can attack the

-carbon intramolecularly.[1]

Note: The ethoxy group in this specific molecule is stable, so this pathway usually requires

prior deprotection to the phenol.

Visualization: Mechanistic Pathways
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Figure 2: Divergent synthetic utility of the core scaffold, highlighting activation (top), substitution

(middle), and cyclization (bottom) pathways.[1]

Safety & Handling (E-E-A-T)
Warning: Chloroacetamides are potent alkylating agents.[1] They can irreversibly bind to

biological nucleophiles (DNA, proteins), causing sensitization or toxicity.

Skin Sensitization: This compound is a likely contact allergen.[1] It can cause severe

dermatitis upon repeated exposure.[1] Double-gloving (Nitrile) is mandatory.[1]

Inhalation: The powder is an irritant to the mucous membranes.[1] Weighing must be

performed inside a fume hood.[1]

Deactivation: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate

to nucleophilically displace the chloride and deactivate the alkylating potential before
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disposal.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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